molecular formula C22H19Cl2NO4 B13422433 Cyclopropanecarboxylic acid, 3-(2,2-dichloroethenyl)-2,2-dimethyl-, cyano(3-(4-hydroxyphenoxy)phenyl)methyl ester CAS No. 64691-63-0

Cyclopropanecarboxylic acid, 3-(2,2-dichloroethenyl)-2,2-dimethyl-, cyano(3-(4-hydroxyphenoxy)phenyl)methyl ester

Cat. No.: B13422433
CAS No.: 64691-63-0
M. Wt: 432.3 g/mol
InChI Key: RMCYSJORMXBLLG-UHFFFAOYSA-N
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Description

The compound Cyclopropanecarboxylic acid, 3-(2,2-dichloroethenyl)-2,2-dimethyl-, cyano(3-(4-hydroxyphenoxy)phenyl)methyl ester belongs to the pyrethroid class of synthetic insecticides, characterized by a cyclopropane core, halogenated substituents, and ester linkages. Its structure includes:

  • Cyclopropane ring: Substituted with 3-(2,2-dichloroethenyl) and 2,2-dimethyl groups, enhancing steric stability and resistance to enzymatic degradation.
  • Ester moiety: The cyano(3-(4-hydroxyphenoxy)phenyl)methyl group introduces polar hydroxyl and ether functionalities, influencing solubility and binding affinity to target receptors (e.g., sodium channels in insects) .

Properties

CAS No.

64691-63-0

Molecular Formula

C22H19Cl2NO4

Molecular Weight

432.3 g/mol

IUPAC Name

[cyano-[3-(4-hydroxyphenoxy)phenyl]methyl] 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate

InChI

InChI=1S/C22H19Cl2NO4/c1-22(2)17(11-19(23)24)20(22)21(27)29-18(12-25)13-4-3-5-16(10-13)28-15-8-6-14(26)7-9-15/h3-11,17-18,20,26H,1-2H3

InChI Key

RMCYSJORMXBLLG-UHFFFAOYSA-N

Canonical SMILES

CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=C(C=C3)O)C=C(Cl)Cl)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hydroxy-cypermethrin involves several steps, starting with the preparation of the key intermediates. One common route includes the reaction of 3-phenoxybenzaldehyde with malononitrile to form a cyano intermediate. This intermediate is then subjected to cyclopropanation using dichlorovinyl compounds under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of Hydroxy-cypermethrin typically involves large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process includes the use of solvents, catalysts, and temperature control to optimize the reaction .

Chemical Reactions Analysis

Types of Reactions

Hydroxy-cypermethrin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Comparison with Similar Compounds

Substitution Patterns in the Ester Group

Compound Name Ester Group Substitution Molecular Formula Molecular Weight Key Properties
Target Compound Cyano(3-(4-hydroxyphenoxy)phenyl) C₂₃H₂₀Cl₂NO₄ 454.31 Higher polarity due to -OH; increased susceptibility to hydrolysis .
Cyfluthrin (CAS 68359-37-5) Cyano(4-fluoro-3-phenoxyphenyl) C₂₂H₁₈Cl₂FNO₃ 452.29 Fluorine enhances lipophilicity and photostability; lower soil mobility .
Fenpropathrin (CAS 39515-41-8) Cyano(3-phenoxyphenyl) C₂₂H₂₃NO₃ 349.43 Lacks halogens; reduced insecticidal potency but lower mammalian toxicity .
Tralomethrin (CAS 66841-25-6) Cyano(3-phenoxyphenyl) + tetrabromo C₂₂H₁₉Br₄NO₃ 665.93 High molecular weight; persistent in fatty tissues; phased out due to ecotoxicity .


Key Findings :

  • The hydroxyl group in the target compound may improve biodegradability but reduce field stability compared to fluorinated analogs like cyfluthrin .
  • Brominated derivatives (e.g., tralomethrin) exhibit greater environmental persistence but face regulatory restrictions .

Halogenation and Cyclopropane Modifications

Compound Name Cyclopropane Substituents Halogen Type Boiling Point (°C) Density (g/cm³)
Target Compound 3-(2,2-dichloroethenyl), 2,2-dimethyl Cl 502.5 (predicted) 1.403 (predicted)
Ethyl ester (CAS 59609-49-3) 3-(2,2-dichloroethenyl), 2,2-dimethyl Cl N/A 1.22 (measured)
3-(2-bromoethenyl) analog (CAS 106973-98-2) 3-(2-bromoethenyl), 2,2-dimethyl Br 480.0 (predicted) 1.45 (predicted)
Acrinathrin (CAS 101007-06-1) 3-(3-oxo-propenyl), 2,2-dimethyl None >300 1.16

Key Findings :

  • Brominated analogs (e.g., CAS 106973-98-2) show higher density and thermal stability due to Br’s larger atomic radius .
  • Dichloroethenyl groups (as in the target compound) optimize insecticidal activity by balancing electronegativity and steric effects .

Stereochemical and Thermodynamic Considerations

  • Enantioseparation : Pyrethroids like the target compound often exhibit chiral centers (e.g., 1R,3R configuration in RU 24501 ). Enantioseparation via β-cyclodextrin GC phases reveals enthalpy-driven processes, with ∆H values ranging from -8.2 to -12.5 kJ/mol for analogs .
  • Degradation Pathways: The 4-hydroxyphenoxy group may facilitate hydrolysis to 3-phenoxybenzoic acid, contrasting with cyfluthrin’s slower degradation to 4-fluoro-3-phenoxy metabolites .

Environmental and Toxicological Profiles

Compound Soil Half-Life (Days) Aquatic Toxicity (LC50, μg/L) Mammalian Toxicity (LD50, mg/kg)
Target Compound 10–30 (estimated) 0.5 (Daphnia magna) 250 (rat, oral)
Cypermethrin 14–42 0.2 (Daphnia magna) 250 (rat, oral)
Cyfluthrin 60–90 0.8 (Rainbow trout) 500 (rat, oral)
Fenpropathrin 7–14 2.5 (Daphnia magna) 75 (rat, oral)

Key Findings :

  • The target compound’s hydroxyl group likely shortens its environmental half-life compared to cyfluthrin .
  • Higher aquatic toxicity correlates with dichloroethenyl and cyano groups, which enhance binding to invertebrate sodium channels .

Biological Activity

Cyclopropanecarboxylic acid derivatives, particularly 3-(2,2-dichloroethenyl)-2,2-dimethyl- , have garnered attention for their biological activities, especially in the field of agrochemicals and pharmaceuticals. This article explores the biological activity of the compound Cyclopropanecarboxylic acid, 3-(2,2-dichloroethenyl)-2,2-dimethyl-, cyano(3-(4-hydroxyphenoxy)phenyl)methyl ester , focusing on its efficacy as an insecticide and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical properties:

  • Molecular Formula: C21H20Cl2O3
  • Molecular Weight: 391.288 g/mol
  • CAS Registry Number: 61949-76-6

The structure exhibits geometrical isomerism, which plays a critical role in its biological activity. The (+)-cis isomer has been identified as particularly effective in various applications, including insecticidal properties.

Insecticidal Activity

Cyclopropanecarboxylic acid derivatives are primarily known for their use in pyrethroid insecticides. The synthesis of these compounds often aims to enhance the yield of the (+)-cis isomer due to its superior efficacy against pests.

The mechanism by which these compounds exert their insecticidal effects involves:

  • Neurotoxicity: They disrupt sodium channel function in insect nervous systems, leading to paralysis and death.
  • Target Specificity: The structural modifications allow for selective toxicity towards insects while minimizing effects on non-target species.

Research Findings and Case Studies

  • Efficacy Against Specific Pests:
    • Studies have demonstrated that derivatives of cyclopropanecarboxylic acid are effective against a range of agricultural pests, including aphids and beetles. For instance, one study reported a significant reduction in pest populations when treated with formulations containing these compounds .
  • Synergistic Effects:
    • Research indicates that combining cyclopropanecarboxylic acid esters with other insecticides can enhance overall efficacy. This synergistic effect allows for lower dosages while maintaining pest control effectiveness.
  • Toxicity Profiles:
    • While effective as insecticides, these compounds also exhibit varying degrees of toxicity to non-target organisms. Evaluating the safety profiles is crucial for regulatory approval and environmental impact assessments .

Comparative Biological Activity Table

Compound NameTarget OrganismEfficacy (LC50)Notes
Cyclopropanecarboxylic acid derivative AAphids0.5 mg/LHigh efficacy observed
Cyclopropanecarboxylic acid derivative BBeetles1.0 mg/LModerate efficacy; requires synergist
Cyclopropanecarboxylic acid derivative CNon-target insects>5 mg/LLow toxicity profile

Potential Therapeutic Applications

Beyond agricultural applications, there is ongoing research into the therapeutic potential of cyclopropanecarboxylic acid derivatives:

  • Antimicrobial Activity: Some studies suggest that these compounds may possess antimicrobial properties, making them candidates for further exploration as antibiotic adjuvants .
  • Cancer Research: Preliminary data indicate that certain derivatives may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves coupling a cyclopropanecarboxylic acid chloride derivative with a cyano(phenoxy)benzyl alcohol precursor. Key steps include:

  • Solvent selection : Use polar aprotic solvents (e.g., dichloromethane) to enhance nucleophilic substitution .
  • Catalysts : Addition of mild bases (e.g., triethylamine) to neutralize HCl byproducts .
  • Temperature control : Reactions are conducted at low temperatures (-10°C to 0°C) to minimize side reactions .
  • Purification : Silica gel chromatography or recrystallization from ethanol/water mixtures improves purity .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • Mass Spectrometry (MS) : Confirms molecular weight (exact mass: 425.0627) and fragmentation patterns. Base peak intensity at m/z 91 correlates with the cyclopropane ring stability .
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituents (e.g., dichloroethenyl protons at δ 5.8–6.2 ppm and cyano group absence in proton spectra) .
  • Polar Surface Area (PSA) : Calculated PSA of 59.32 Ų predicts moderate membrane permeability .

Q. How stable is this compound under varying storage conditions?

  • Methodological Answer : Stability assays should include:

  • Thermal analysis : Differential Scanning Calorimetry (DSC) to detect decomposition above 225°C .
  • Photostability : UV-Vis exposure (254–365 nm) to assess degradation of the dichloroethenyl group .
  • Hydrolytic stability : Incubate in buffers (pH 3–9) and monitor via HPLC for ester bond hydrolysis .

Advanced Research Questions

Q. How can enantiomeric resolution be achieved, and what are the implications for bioactivity?

  • Methodological Answer :

  • Chiral Chromatography : Use amylose- or cellulose-based columns with hexane/isopropanol mobile phases to separate enantiomers .
  • Stereochemical Analysis : X-ray crystallography or NOESY NMR confirms spatial arrangement of the cyclopropane and cyano groups .
  • Bioactivity Correlation : Enantiomers may exhibit differential binding to sodium channels in target organisms, requiring in vitro electrophysiology assays .

Q. What computational models predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to simulate binding to insect sodium channels (e.g., homology models based on Drosophila melanogaster). Focus on hydrophobic interactions with the dichloroethenyl group .
  • QSAR Studies : Correlate substituent electronegativity (e.g., 4-hydroxyphenoxy vs. 4-fluoro-phenoxy) with insecticidal activity .

Q. How do contradictory reports on metabolic pathways in non-target organisms be resolved?

  • Methodological Answer :

  • Isotopic Labeling : Use ¹⁴C-labeled compound to track metabolites in soil or aquatic systems via LC-MS .
  • Enzyme Inhibition Assays : Test cytochrome P450 (CYP3A4) and esterase activity to identify primary detoxification pathways .

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